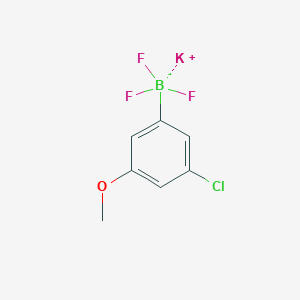

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-5-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

- Dissolution of 3-chloro-5-methoxyphenylboronic acid in a suitable solvent such as methanol.

- Addition of potassium bifluoride to the solution.

- Stirring the mixture at room temperature until the reaction is complete.

- Filtration and washing of the resulting solid to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions and purification steps .

化学反应分析

Types of Reactions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including:

Oxidation: Conversion to corresponding phenols under oxidative conditions.

Substitution: Halogen exchange reactions to introduce different halogen atoms.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include biaryl compounds, phenols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

作用机制

The mechanism of action of potassium (3-chloro-5-methoxyphenyl)trifluoroborate in cross-coupling reactions involves several key steps:

Transmetalation: The transfer of the organoboron group to the palladium catalyst.

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.

Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

These steps are facilitated by the stability and reactivity of the trifluoroborate group, which allows for efficient and selective coupling reactions .

相似化合物的比较

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is compared with other organoboron compounds such as:

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (3-chlorophenyl)trifluoroborate

Uniqueness:

- Stability: this compound is more stable under oxidative conditions compared to boronic acids and esters .

- Reactivity: It offers unique reactivity patterns, making it suitable for a broader range of transformations .

- Handling: The compound is easier to handle and store due to its solid, crystalline form and long shelf-life .

生物活性

Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.

Overview of Organoboron Compounds

Organoboron compounds, including trifluoroborates, are recognized for their utility in organic synthesis and medicinal chemistry. They often serve as intermediates in the development of biologically active molecules due to their ability to form stable carbon-boron bonds. The trifluoroborate group can act as a masked Lewis acid, facilitating various chemical transformations under appropriate conditions.

Structural Characteristics

This compound features a chlorine substituent at the 3-position and a methoxy group at the 5-position on a phenyl ring. These substituents influence the compound's reactivity and biological properties. The methoxy group is known to enhance bioavailability, while the chlorine atom may alter pharmacological effects .

Molecular Formula

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H7ClBF3K | Chlorine substituent alters reactivity; methoxy enhances solubility and bioavailability. |

Biological Activity

The biological activity of this compound has not been extensively documented in literature. However, organoboron compounds are generally recognized for their potential in various biological applications:

- Anticancer Activity : Some organoboron derivatives have shown promise in inhibiting cancer cell proliferation and migration. This is often attributed to their ability to interfere with specific biochemical pathways involved in tumor growth .

- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as Protein Disulfide Isomerase (PDI), which plays a crucial role in cancer cell survival .

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules that possess biological activity .

Case Studies

-

Synthesis and Application in Drug Development :

A study highlighted the synthesis of various trifluoroborate amides, including this compound, which were successfully employed in Suzuki-Miyaura reactions with aryl chlorides. The yields varied based on the electronic properties of the substrates used, indicating the compound's versatility in organic synthesis . -

Structure-Activity Relationship (SAR) :

Research into similar organoboron compounds has established SARs that guide modifications to enhance biological activity. For instance, modifications to the chlorine and methoxy groups could potentially lead to derivatives with improved anticancer properties or reduced cytotoxicity against normal cells .

Research Findings

Recent studies have demonstrated that organoboron compounds can induce significant changes in cellular behavior. For example, treatment with certain boron-based compounds resulted in increased expression of G2/M checkpoint proteins while reducing ribosomal protein levels, suggesting a mechanism for cell cycle arrest in cancer cells .

属性

IUPAC Name |

potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFGVGBFTOOISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Cl)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。